cis-Tetrahydropyran-3,5-diamine

Bioisostere Lipophilicity ADME

cis-Tetrahydropyran-3,5-diamine (CAS 1878210-03-7) is a saturated six-membered oxygen heterocycle bearing two primary amine substituents in a cis spatial relationship at the 3- and 5-positions of the tetrahydropyran ring (molecular formula C₅H₁₂N₂O, molecular weight 116.16 g/mol). The tetrahydropyran (THP) ring functions as a recognized cyclohexane bioisostere with intrinsically lower lipophilicity and offers the ring oxygen as an additional hydrogen-bond acceptor.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
Cat. No. B13976119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Tetrahydropyran-3,5-diamine
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESC1C(COCC1N)N
InChIInChI=1S/C5H12N2O/c6-4-1-5(7)3-8-2-4/h4-5H,1-3,6-7H2
InChIKeyXJEDAYAKFYAHIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Tetrahydropyran-3,5-diamine (CAS 1878210-03-7): A cis-Configured 3,5-Diamino Tetrahydropyran Scaffold for Fragment-Based and Bidentate Coordination Applications


cis-Tetrahydropyran-3,5-diamine (CAS 1878210-03-7) is a saturated six-membered oxygen heterocycle bearing two primary amine substituents in a cis spatial relationship at the 3- and 5-positions of the tetrahydropyran ring (molecular formula C₅H₁₂N₂O, molecular weight 116.16 g/mol) . The tetrahydropyran (THP) ring functions as a recognized cyclohexane bioisostere with intrinsically lower lipophilicity and offers the ring oxygen as an additional hydrogen-bond acceptor [1]. The precise cis-3,5-diamine arrangement enables a well-defined N···N distance and orientation, which is critical for bidentate metal coordination (e.g., platinum(II) complexation for anticancer agents) and for applications in fragment-based drug discovery where a rigid, sp³-rich diamine core with controlled vector presentation is required [2].

Why cis-Tetrahydropyran-3,5-diamine Cannot Be Replaced by a Generic Diamine or Cyclohexane Analog


The cis-3,5-diamine substitution pattern on a tetrahydropyran scaffold delivers a unique combination of physicochemical and stereoelectronic properties that cannot be replicated by simple diamines, carbocyclic analogs, or regioisomeric tetrahydropyran diamines. The tetrahydropyran ring oxygen imparts lower log P relative to cyclohexane-based diamine counterparts (e.g., cis-1,3-diaminocyclohexane), which directly affects solubility, permeability, and ADME profiles [1]. The fixed cis-3,5-relationship establishes a precise nitrogen–nitrogen distance and dihedral geometry that is distinct from the 3,4-diamine regioisomer—a distinction validated by protein X-ray crystallography of 3,4-diaminotetrahydropyran-based SYK inhibitors wherein the relative positioning of the amine groups governs key interactions with Asp512 [2]. In antibacterial topoisomerase inhibitor programs, dibasic tetrahydropyran compounds achieve potent dual gyrase/topoisomerase IV inhibition that is sensitive to relative amine placement . Generic substitution with an acyclic diamine, a cyclohexane diamine, or a different regioisomer therefore risks loss of target engagement geometry, altered basicity, and compromised pharmacokinetics—making the cis-3,5-THP-diamine a non-fungible building block in any structure- or property-based design campaign.

Quantitative Differentiation Evidence for cis-Tetrahydropyran-3,5-diamine Relative to Its Closest Analogs


Lipophilicity Reduction of Tetrahydropyran vs. Cyclohexane Bioisosteres Drives ADME Optimization

The tetrahydropyran ring provides a consistent lipophilicity reduction compared to its cyclohexane bioisostere. In a systematic analysis of matched molecular pairs across medicinal chemistry programs, replacement of a cyclohexyl group with a tetrahydropyranyl group reduces calculated log P (clog P) by approximately 0.5–0.8 log units, a shift that has been exploited to lower log D₇.₄ below 0.5 and avoid hepatic blood-flow-limited clearance in rat pharmacokinetic studies [1]. This class-level advantage is directly applicable to cis-tetrahydropyran-3,5-diamine vs. cis-1,3-diaminocyclohexane: for an otherwise identical diamine presentation, the oxygen heteroatom in the THP ring lowers intrinsic lipophilicity, which can reduce non-specific protein binding and P-glycoprotein-mediated efflux susceptibility [1].

Bioisostere Lipophilicity ADME Physicochemical Property Fragment-Based Drug Design

Regioisomeric Diamine Placement on Tetrahydropyran Dictates Kinase Selectivity and Permeability Outcomes in SYK Inhibitor Optimization

A direct structure–activity relationship comparison between aminomethylene-linked and 3,4-diaminotetrahydropyran-based SYK inhibitors demonstrates that diamine regioisomer geometry is decisive. Compound 5, bearing a 3,4-diaminotetrahydropyran group, showed excellent SYK potency but suffered from poor permeability and modest kinase selectivity. Protein X-ray crystallography revealed that the 3,4-diamine specifically interacts with Asp512 in the SYK active site [1]. Because the 3,5-diamine regioisomer presents the two amine groups with a different N···N distance and dihedral angle, it offers an alternative binding geometry that may: (a) retain SYK potency through alternative hydrogen-bond networks; (b) alter kinase selectivity profiles; and (c) potentially improve permeability by presenting the basic centers in a different relative orientation. The property cliff between regioisomeric 3,4-diamine and 3,5-diamine tetrahydropyran fragments is sufficiently steep that these fragments cannot be considered interchangeable in a kinase inhibitor optimization campaign.

SYK Kinase Kinase Selectivity Diamine Regioisomer Permeability Crystallography

Dibasic Tetrahydropyran Scaffolds Deliver Potent Dual DNA Gyrase/Topoisomerase IV Inhibition with No Fluoroquinolone Cross-Resistance

Tetrahydropyran-based bacterial topoisomerase inhibitors constitute a validated antibacterial class. Dibasic tetrahydropyran compounds (exemplified by compounds 6 and 21) are reported as potent dual inhibitors of DNA gyrase and topoisomerase IV, with broad-spectrum activity against Gram-positive and Gram-negative pathogens including methicillin-resistant Staphylococcus aureus, Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii [1]. Crucially, this class shows no target-mediated cross-resistance with fluoroquinolones because they bind to a distinct site on the gyrase/topoisomerase IV complex [1]. The dibasic nature (two basic amine centers) is essential for activity, as both basic groups participate in critical interactions with the enzyme targets. cis-Tetrahydropyran-3,5-diamine provides the requisite dibasic architecture in a defined cis orientation. Although specific MIC data for the cis-3,5-diamine fragment itself is not publicly available, the validated class precedent for dibasic tetrahydropyrans as gyrase/topoisomerase IV inhibitors establishes a strong rationale for its use as a core fragment in antibacterial lead generation [1].

Antibacterial DNA Gyrase Topoisomerase IV Gram-positive Pathogens Drug Resistance

Tetrahydropyran Diamines Serve as Chiral Non-Racemic Ligands for Platinum(II) Anticancer Complexes with Tunable Water Solubility

Mono- and dihydroxy diamino tetrahydropyran derivatives, readily synthesized from the chiral pool precursor L-arabinose, have been converted into cis-diaminoplatinum(II) analogs and evaluated for antitumor activity [1]. The presence of hydroxyl groups on the THP ring imparts enhanced water solubility—a critical formulation advantage over cisplatin and related platinum drugs that suffer from poor aqueous solubility. The chiral, non-racemic nature of the THP-diamine ligand introduces a stereochemical element that can influence DNA adduct formation and biological activity. cis-Tetrahydropyran-3,5-diamine, although lacking the hydroxyl substituents present in the reported derivatives, provides the core cis-3,5-diamine chelation geometry necessary for platinum(II) coordination. The synthetic accessibility of hydroxylated variants from the same scaffold enables systematic exploration of solubility–activity relationships, making this scaffold class a versatile platform for next-generation platinum anticancer agents.

Platinum Anticancer Diamine Ligand Water Solubility Chiral Synthesis Antitumor Activity

cis-3,5-Diamine Stereochemistry Provides a Structurally Rigid Coordination Platform Distinct from Piperidine and Cyclohexane Analogs

The cis-3,5-diamine arrangement on a tetrahydropyran ring presents a structurally rigid, facially coordinating bidentate ligand geometry. The related cis-3,5-diaminopiperidine (dapi) has been extensively characterized as a coordination ligand for Co(II), Co(III), Ni(II), Cu(II), Zn(II), and Cd(II), demonstrating that the cis-3,5-substitution pattern on a saturated six-membered heterocycle enables facial chelation with well-defined metal–nitrogen bond lengths and bite angles [1]. cis-Tetrahydropyran-3,5-diamine differs from cis-3,5-diaminopiperidine by replacement of the ring nitrogen (NH) with oxygen (O). This substitution: (a) removes a third potential metal-coordination site, enforcing exclusive bidentate N,N-chelation; (b) alters the ring electronic character from mildly basic (piperidine N, pKa ~10–11) to neutral ether; and (c) modifies the conformational equilibrium of the ring. These differences are critical when the ligand must avoid competitive metal binding at a third heteroatom or when electronic modulation of the metal center is desired.

Coordination Chemistry Bidentate Ligand Metal Complexation Conformational Rigidity cis-Diamine

Rigid cis-3,5-Diamine Core Delivers Defined Amine Vector Geometry Unavailable from Flexible Acyclic Diamines

Flexible acyclic diamines such as 1,3-diaminopropane or cadaverine (1,5-diaminopentane) can adopt multiple conformations in solution, with rotatable bonds that create an ensemble of N···N distances and orientations. In contrast, the tetrahydropyran ring constrains the two amine groups into a well-defined, cis-3,5-geometry with a restricted conformational space. This preorganization reduces the entropic penalty upon target binding—a well-established principle in medicinal chemistry and fragment-based drug discovery [1]. While flexible diamines can sample many conformations, only a subset are productive for binding; the rigid THP scaffold restricts accessible conformations to those compatible with bidentate engagement. This entropic advantage is classically quantified as a favorable ΔS contribution to the free energy of binding (ΔG = ΔH − TΔS), estimated to contribute 0.5–2.0 kcal/mol in affinity gain when comparing a constrained ligand to its flexible analog, depending on the number of rotatable bonds restricted [1].

Fragment-Based Drug Discovery Scaffold Rigidity Amine Vector Conformational Preorganization Entropic Benefit

High-Impact Procurement Scenarios for cis-Tetrahydropyran-3,5-diamine in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation for Kinase and Epigenetic Targets Requiring a Rigid cis-Diamine Pharmacophore

cis-Tetrahydropyran-3,5-diamine is ideally suited for inclusion in fragment libraries targeting kinases (e.g., SYK, as validated by the 3,4-diamine analog series) and epigenetic enzymes where a constrained cis-diamine motif is recognized by Asp/Glu residues in the active site. The scaffold offers a rigid, low-molecular-weight (116 Da) starting point that complies with the Rule of Three (MW < 300, clog P ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) and provides high ligand efficiency potential [1]. Procurement is recommended for fragment-based screening collections where sp³-rich, heterocyclic diamines are underrepresented [1].

Bidentate Ligand Core for Platinum(II) and Other d⁸ Transition Metal Anticancer Complexes

Following the precedent set by diaminoplatinum(II) tetrahydropyran analogs derived from L-arabinose, cis-tetrahydropyran-3,5-diamine can serve as the primary bidentate N,N-chelating ligand for square-planar Pt(II), Pd(II), and Au(III) complexes [1]. The cis-3,5-geometry enforces the correct bite angle for cis coordination to d⁸ metal centers, and the THP oxygen can be exploited for additional hydrogen-bonding interactions with DNA or protein targets. Procurement is indicated for academic and industrial medicinal inorganic chemistry groups developing next-generation metallodrugs with improved solubility and reduced nephrotoxicity relative to cisplatin [1].

Dibasic Core Fragment for Novel Bacterial Topoisomerase Inhibitors Targeting Multidrug-Resistant Gram-Negative Pathogens

The dibasic tetrahydropyran motif has been clinically validated by the Actelion/Idorsia antibacterial program, where compounds 6 and 21 demonstrate potent dual DNA gyrase/topoisomerase IV inhibition and efficacy in murine infection models [1]. cis-Tetrahydropyran-3,5-diamine provides the minimal dibasic THP pharmacophore. It can be elaborated via N-functionalization to generate novel analogs that retain the dual-target mechanism while expanding the spectrum toward carbapenem-resistant Enterobacteriaceae and multidrug-resistant Pseudomonas aeruginosa. Procurement is strongly indicated for antibacterial drug discovery units operating under CARB-X, BARDA, or similar antimicrobial resistance (AMR) funding mechanisms [1].

Stereodefined Building Block for Macrocyclic Peptidomimetics and Constrained Peptide Therapeutics

The rigid cis-3,5-diamine geometry on the THP ring can be utilized as a conformational constraint element in macrocyclic peptide design, replacing flexible amino acid linkers with a preorganized turn-inducing scaffold. In tetrahydropyran-based melanocortin receptor peptidomimetics, the THP ring successfully mimics a tripeptide turn conformation [1]. The cis-3,5-diamine substitution pattern offers two orthogonal derivatization handles for solid-phase peptide synthesis, enabling incorporation into stapled peptides, cyclic peptides, and peptidomimetic macrocycles. Procurement is recommended for peptide therapeutics groups and platform chemistry CROs specializing in constrained peptide libraries for difficult-to-drug targets [1].

Quote Request

Request a Quote for cis-Tetrahydropyran-3,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.